Product packaging for 2,3,5,6-Tetraphenyl-4H-pyran-4-one(Cat. No.:CAS No. 14174-27-7)

2,3,5,6-Tetraphenyl-4H-pyran-4-one

Cat. No.: B3047543
CAS No.: 14174-27-7
M. Wt: 400.5 g/mol
InChI Key: AHIDFFJGOVOPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the 4H-Pyran-4-one Scaffold in Organic Chemistry

The 4H-pyran-4-one scaffold is a prominent heterocyclic motif found in a multitude of naturally occurring and synthetically produced compounds. mdpi.comresearchgate.net This structural framework is recognized for its diverse biological activities, which encompass antifungal, herbicidal, and various pharmacological properties potentially useful in treating conditions like asthma and allergies. mdpi.com The versatility of the 4H-pyran-4-one core makes it a valuable building block in organic synthesis. Its reactivity allows for the construction of complex molecular architectures, including various oxacycles. chemicalbook.com

Derivatives of 4H-pyran have demonstrated a wide array of biological and pharmaceutical applications, including diuretic, spasmolytic, anticancer, and anticoagulant effects. nih.gov Furthermore, these compounds have shown potential in addressing neurological disorders such as schizophrenia and Alzheimer's disease. nih.gov The functionalized 4H-pyran scaffold is of particular interest to synthetic chemists due to its prevalence in pharmacologically significant molecules. acs.org Research has also highlighted the potential of 4H-pyran derivatives as antioxidant, antibacterial, and antitumor agents. nih.gov

Historical Context of Tetraphenylpyranone Research

Early investigations into pyran chemistry laid the groundwork for understanding compounds like 2,3,5,6-Tetraphenyl-4H-pyran-4-one. The first synthesis and characterization of 4H-pyrans date back to 1962, which were prepared through the thermal decomposition of 2-acetoxy-3,4-dihydro-2H-pyran. researchgate.net Over the years, numerous synthetic methodologies for pyran derivatives have been developed, driven by their extensive applications in drug design, pharmaceuticals, and materials science. researchgate.net

Research into functionally substituted 2,4,4,6-tetraphenyl-4H-thiopyrans, close structural relatives of tetraphenylpyranones, has provided insights into the effects of substituents on their properties. researchgate.net For instance, studies have explored the synthesis of these compounds through substitution reactions of the parent thiopyran or by cyclization of appropriately substituted 1,3,3,5-tetraarylpentane-1,5-diones. researchgate.net These studies have revealed that the presence or absence of substituents at the 3 and 5-positions can significantly influence the photocoloration of these molecules. researchgate.net

Research Objectives and Scope of Investigation for this compound

Current research on this compound and its derivatives is focused on several key areas. A primary objective is the synthesis of novel derivatives and the evaluation of their biological activities. mdpi.comacs.org This includes the preparation of aldoxime derivatives and spiro-4H-pyran compounds to explore their potential as antimicrobial and biofilm-disrupting agents. mdpi.comacs.org

Another significant area of investigation is the exploration of the photophysical and photochemical properties of these compounds. For example, research on related tetraphenyl-4H-thiopyrans has examined the influence of various functional groups on their photochromic behavior. researchgate.net The insights gained from these studies can guide the design of new materials with specific optical properties.

Furthermore, the development of efficient and environmentally friendly synthetic methods for 4H-pyran scaffolds remains a crucial objective. acs.org This includes the use of multicomponent reactions and catalyst-free conditions to produce these compounds in a sustainable manner. acs.org The overarching goal is to expand the chemical space of functionalized 4H-pyrans for their application in DNA-encoded chemical libraries and the discovery of new pharmacologically active agents. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H20O2 B3047543 2,3,5,6-Tetraphenyl-4H-pyran-4-one CAS No. 14174-27-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6-tetraphenylpyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20O2/c30-27-25(21-13-5-1-6-14-21)28(23-17-9-3-10-18-23)31-29(24-19-11-4-12-20-24)26(27)22-15-7-2-8-16-22/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIDFFJGOVOPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511216
Record name 2,3,5,6-Tetraphenyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14174-27-7
Record name 2,3,5,6-Tetraphenyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3,5,6 Tetraphenyl 4h Pyran 4 One and Its Analogues

Classical Synthetic Routes

The initial syntheses of 2,3,5,6-Tetraphenyl-4H-pyran-4-one were established in the mid-20th century. These foundational methods, while effective, are often characterized by harsh reaction conditions and the use of hazardous materials.

Friedrich and Bernhauer Method (1959)

In 1959, Friedrich and Bernhauer reported a one-step synthesis of this compound. acs.org This procedure involves the reaction of benzoic anhydride (B1165640) with boric acid at a high temperature of 250 °C. acs.org The demanding conditions are a notable drawback of this approach. acs.org

Yates and Weisbach Method (1963)

A subsequent method was developed by Yates and Weisbach in 1963. acs.org Their approach utilized the reaction of deoxybenzoin (B349326) with the highly toxic reagent phosgene. acs.org The reaction was conducted in toluene (B28343) under reflux for 75 minutes, resulting in a modest yield of 8.5%. acs.org The primary disadvantages of this method are the low product yield and the significant safety concerns associated with using phosgene. acs.org

MethodKey ReactantsConditionsReported YieldPrimary Drawbacks
Friedrich and Bernhauer (1959)Benzoic anhydride, Boric acid250 °CNot specified in sourceHarsh reaction conditions acs.org
Yates and Weisbach (1963)Deoxybenzoin, PhosgeneToluene, Reflux, 75 min8.5%Use of highly toxic phosgene, low yield acs.org

Advanced and Modular Synthesis Strategies

In response to the limitations of classical routes, modern synthetic chemistry has focused on developing more efficient, safer, and versatile pathways to 4H-pyran-4-one and its derivatives. These strategies often employ catalysis to achieve milder reaction conditions and allow for the construction of a library of related compounds.

Development of New Modular Pathways for this compound Derivatives

Recent research has led to the creation of new, modular synthesis pathways for this compound and its analogues. acs.org These methods are designed to overcome the harsh conditions and low yields of previous syntheses. acs.org A key advantage of these modern routes is the ability to produce derivatives by using substituted aromatic starting materials, which allows for systematic studies of structure-property relationships. acs.org

Organocatalytic Approaches to 4H-Pyrone Derivatives

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for synthesizing 4H-pyran derivatives under green and mild conditions.

Natural Biopolymers: A sustainable approach utilizes naturally occurring sodium alginate, extracted from brown seaweed, as a green organocatalyst. nih.gov This biopolymer effectively catalyzes the one-pot reaction of aldehydes, malononitrile (B47326), and 1,3-dicarbonyl compounds in water at room temperature to produce 2-amino-3-cyano-4H-pyran derivatives in good to excellent yields. nih.gov The catalyst is easily separated and can be reused. nih.gov

Surfactant Catalysis: Another innovative method employs dodecyl benzenesulfonic acid (DBSA) in an aqueous microemulsion system. scielo.br DBSA serves a dual role: it acts as a Brønsted acid to catalyze the condensation reaction, and as a surfactant to form a microemulsion, which increases the reaction interface. scielo.br This one-pot, three-component reaction of an aromatic aldehyde, cyclohexanedione, and malononitrile provides an efficient and environmentally friendly route to 4H-pyran derivatives. scielo.br

Transition Metal-Catalyzed Syntheses of Pyrone Systems

Transition metal catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction of pyrone rings, offering high efficiency and broad functional group tolerance. nih.gov

Rhodium Catalysis: Rhodium(III) catalysts have been used for the dehydrogenative coupling of carboxylic acids to synthesize 3-unsubstituted 2-pyrones. nih.gov

Palladium Catalysis: Palladium-catalyzed carbonylative cross-coupling reactions of 2-cyclobutenones provide a pathway to 2,3,6-trisubstituted-2-pyrones. nih.gov

Nickel Catalysis: Louie and co-workers developed a mild and efficient [2+2+2] cycloaddition of diynes and carbon dioxide using a Nickel(0) catalyst with an IPr ligand to prepare pyrones. nih.gov

Gold Catalysis: Cationic gold(I) catalysts enable sequential alkyne activation of terminal alkynes and propiolic acids, leading to α-pyrones through novel cascade reactions. acs.org

Other Metals: Various other transition-metal-catalyzed reactions, including those using ruthenium, are employed to construct the pyrone skeleton through different annulation and cross-coupling strategies. rsc.orgorganic-chemistry.org

StrategyCatalyst TypeExample Catalyst/SystemKey Advantages
Modular SynthesisN/A (Pathway Design)Designed for substituted starting materialsFacilitates synthesis of derivatives acs.org
OrganocatalysisBiopolymerSodium AlginateGreen, mild conditions, reusable catalyst nih.gov
OrganocatalysisBrønsted Acid / SurfactantDodecyl benzenesulfonic acid (DBSA)Dual catalysis, environmentally friendly scielo.br
Transition Metal CatalysisRh, Pd, Ni, Au, RuCp*Rh(III), Pd(0), Ni(0)/IPr, Au(I)High efficiency, mild conditions, broad scope nih.govacs.orgorganic-chemistry.org

Biosynthetic Approaches to Pyrone Compounds

While this compound is recognized as a product of chemical synthesis, the pyrone ring system is a prevalent structural motif found in a vast array of biologically active natural products. acs.orgnih.govmetu.edu.tr Nature employs sophisticated enzymatic machinery to construct the pyrone core, primarily through the polyketide pathway. nih.gov These biosynthetic strategies offer a stark contrast to laboratory syntheses and provide insight into the formation of diverse pyrone-containing metabolites in bacteria, fungi, and plants. acs.orgnih.gov

The biosynthesis of pyrones is predominantly catalyzed by a class of enzymes known as polyketide synthases (PKSs). nih.govmdpi.com These enzymes utilize simple carboxylic acid building blocks, such as acetyl-CoA as a starter unit and malonyl-CoA as an extender unit, to assemble a linear polyketide chain. mdpi.com This chain then undergoes a series of enzyme-catalyzed reactions, including cyclization and dehydration, to form the final pyrone ring. acs.orgnih.gov The diversity of natural pyrones arises from the different types of PKS systems involved (Type I, II, and III), the selection of various starter and extender units, and subsequent chemical modifications to the pyrone core. nih.govmdpi.com

Polyketide Synthase (PKS) Pathways

Type I PKS: These are large, modular enzymes where each module is responsible for one cycle of polyketide chain extension. The growing chain is passed from one module to the next, with each module containing distinct domains for catalysis. Type I PKS systems are responsible for the biosynthesis of complex pyrones like venemycin. acs.orgnih.gov Engineered truncation of a Type I PKS assembly line has been shown to produce α-pyrone polyketides. acs.orgnih.gov

Type II PKS: These systems consist of a complex of discrete, monofunctional proteins that are used iteratively. They are typically involved in the biosynthesis of aromatic polyketides. mdpi.com For instance, the pyrone-containing polyketide clostrubin is synthesized via a Type II PKS system in the anaerobic bacterium Clostridium beijerinckii. mdpi.com

Type III PKS: These are smaller, homodimeric enzymes that act as iterative ketosynthases. They catalyze the condensation of starter CoA esters with multiple extender units (typically malonyl-CoA) and are responsible for the subsequent cyclization to form the pyrone ring. mdpi.comnih.gov Type III PKSs are found in plants, fungi, and bacteria and produce simpler pyrones like triacetic acid lactone. acs.orgnih.govmdpi.com Plant-derived 2-pyrone synthases, which are Type III PKS-like enzymes, show broad substrate specificity, allowing for the synthesis of a variety of pyrone derivatives from different CoA esters. nih.gov

The fundamental biosynthetic logic for producing an α-pyrone moiety involves the cyclization of a triketide intermediate, which also serves to release the polyketide from the enzyme. acs.orgnih.gov This process can be seen in the formation of compounds like pyrophen (B166695) and triacetic acid lactone. acs.orgnih.gov Similarly, the biosynthesis of 4-hydroxy-2-pyrones is catalyzed by PKSs, which elongate a chain using fragments like acetyl-CoA and malonyl-CoA before cyclization. mdpi.com

Some pyrone-containing natural products are produced by anaerobic microorganisms, which remain a largely untapped reservoir for novel compounds. mdpi.com Clostrindolin, a pyrone alkaloid with antimicrobial activity, was isolated from the anaerobic bacterium C. beijerinckii. mdpi.com

The table below summarizes key examples of naturally occurring pyrone compounds and the biosynthetic machinery responsible for their production.

Natural ProductProducing OrganismBiosynthetic Pathway
VenemycinStreptomyces species (implied)Type I PKS acs.orgnih.gov
Triacetic acid lactoneFungi, BacteriaType III PKS acs.orgnih.gov
PyrophenAspergillus nigerNRPS-PKS Hybrid acs.org
ClostrubinClostridium beijerinckiiType II PKS mdpi.com
ClostrindolinClostridium beijerinckiiPyrone Alkaloid Biosynthesis mdpi.com
4-Hydroxy-2-pyronesPlants, Fungi, BacteriaType III PKS mdpi.com

Molecular Structure and Conformational Analysis of 2,3,5,6 Tetraphenyl 4h Pyran 4 One

Planarity of the Pyranone Core and Phenyl Ring Conformations

The central pyranone core of 2,3,5,6-tetraphenyl-4H-pyran-4-one adopts a substantially planar conformation. acs.orgnih.gov This planarity is a key feature of its molecular architecture. In contrast, the four phenyl rings attached to the core are not in the same plane. Instead, they are tilted and oriented in a "butterfly wing" or "propeller" geometry. acs.orgresearchgate.net This arrangement minimizes steric hindrance between the bulky phenyl groups. The carbonyl group of the pyranone ring remains completely within the plane of the six-membered backbone. acs.orgnih.gov

Dihedral Angle Analysis in Pyranone Structures

The specific orientation of the phenyl rings relative to the central pyranone core is defined by dihedral angles. In the crystal structure of this compound, the four phenyl rings (labeled A, B, C, and D) exhibit significantly different dihedral angles of 44.6°, 64.1°, -37.3°, and -73.3°, respectively. acs.orgnih.gov This variation in dihedral angles underscores the twisted and non-planar conformation of the phenyl substituents.

Comparative Structural Analysis with Related Tetraphenyl Systems (e.g., Dioxins, Pyrazines)

To better understand the structural characteristics of this compound, it is useful to compare it with related tetraphenyl systems like 2,3,5,6-tetraphenyl-1,4-dioxin (TPD) and 2,3,5,6-tetraphenylpyrazine (B1296028) (TPP). acs.orgresearchgate.net

2,3,5,6-Tetraphenyl-1,4-dioxin (TPD): The central dioxin core in TPD is slightly distorted from planarity and adopts a flattened boat conformation. acs.orgnih.gov The phenyl rings in TPD are positioned like the wings of a butterfly, with two independent phenyl rings forming dihedral angles of 40.7° and -48.3° with the dioxin core. acs.orgnih.gov

2,3,5,6-Tetraphenylpyrazine (TPP): TPP is a well-known example of a molecule exhibiting aggregation-induced emission (AIE). acs.orgresearchgate.net Its structure is similar to that of TPD. acs.org Theoretical studies on TPP have considered both "butterfly" and "propeller" conformations for the phenyl rings, with the propeller form being slightly more energetically favorable. researchgate.net

Crystallographic Investigations of this compound

Single-crystal X-ray diffraction studies have provided definitive insights into the solid-state structure of this compound. These investigations confirm the planarity of the pyranone core and the twisted "butterfly wing" conformation of the four phenyl rings. acs.orgnih.gov The C=C double bond lengths within the pyranone core have been measured to be 1.337 Å and 1.345 Å, which are slightly different from each other and notably longer than the C=C double bond in cyclohexene (B86901) (1.326 Å). acs.orgnih.gov

Table 1: Key Crystallographic Data for this compound

ParameterValue
Phenyl Ring A Dihedral Angle44.6°
Phenyl Ring B Dihedral Angle64.1°
Phenyl Ring C Dihedral Angle-37.3°
Phenyl Ring D Dihedral Angle-73.3°
C=C Bond Length 11.337 Å
C=C Bond Length 21.345 Å

Spectroscopic Characterization and Advanced Techniques

Vibrational Spectroscopy (IR) for Structural Elucidation

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of 2,3,5,6-Tetraphenyl-4H-pyran-4-one, the IR spectrum reveals characteristic peaks that confirm its key structural features.

The most prominent absorption band is associated with the carbonyl group (C=O) of the pyranone ring. This stretching vibration typically appears in a specific region of the spectrum, providing clear evidence for the "one" (ketone) functionality. Additionally, the spectrum will display bands corresponding to the C-O-C stretching of the ether linkage within the pyran ring. The presence of the four phenyl rings gives rise to a series of absorptions characteristic of aromatic C-H and C=C stretching and bending vibrations.

While a complete, publicly available, and specifically assigned IR spectrum for this compound is not readily found in the search results, the expected vibrational modes can be inferred from the known spectra of similar structures. For instance, the supporting information for related pyran derivatives often includes detailed IR data. rsc.org The analysis of 4H-pyran-4-one and its derivatives consistently shows the strong carbonyl peak which is a defining characteristic. nist.govchemicalbook.com

Table 1: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ketone)Stretching~1650 - 1630
C-O-C (Ether)Asymmetric Stretching~1275 - 1200
C-O-C (Ether)Symmetric Stretching~1075 - 1020
Aromatic C=CStretching~1600 and ~1475
Aromatic C-HStretching~3100 - 3000
Aromatic C-HOut-of-plane Bending~900 - 675

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment and connectivity of atoms.

¹H NMR: Due to the high degree of symmetry in this compound, its ¹H NMR spectrum is expected to be relatively simple. ulisboa.pt The four phenyl groups are chemically equivalent, and within each phenyl group, the ortho, meta, and para protons will give rise to distinct signals. The integration of these signals would correspond to the number of protons in each unique environment. The exact chemical shifts (δ) are influenced by the electronic effects of the pyranone core and the diamagnetic anisotropy of the aromatic rings. ulisboa.pt

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a separate signal. Key signals would include the carbonyl carbon, the carbons of the pyran ring, and the carbons of the phenyl substituents. The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing significantly downfield (at a higher ppm value).

A recent study on this compound provided detailed ¹H and ¹³C NMR data, confirming the molecular structure. nih.gov While the specific numerical data from this study is contained within its supporting information, the general characteristics can be summarized. nih.gov

Table 2: Expected ¹H and ¹³C NMR Data for this compound

NucleusType of AtomExpected Chemical Shift (δ) Range (ppm)
¹HAromatic Protons (ortho, meta, para)~7.0 - 8.0
¹³CCarbonyl Carbon (C=O)~180 - 200
¹³CPhenyl Carbons (ipso, ortho, meta, para)~120 - 140
¹³CPyran Ring Carbons (excluding C=O)~100 - 160

Note: The exact chemical shifts are dependent on the solvent used and the specific spectrometer frequency. hmdb.cachemicalbook.comchemicalbook.com

Advanced Optical Spectroscopy (Fluorescence, UV/Vis) in Solution and Solid State

The optical properties of this compound, particularly its absorption of UV-visible light and subsequent emission (fluorescence), are of significant interest for potential applications in materials science.

UV-Visible Spectroscopy: The UV-Vis absorption spectrum of this compound in solution is characterized by strong absorptions in the ultraviolet region. These absorptions are attributed to π-π* electronic transitions within the extensive conjugated system formed by the pyranone core and the four phenyl rings. The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity. researchgate.netnist.gov

Fluorescence Spectroscopy: The fluorescence properties of this compound are particularly intriguing. While many molecules with large planar aromatic systems exhibit strong fluorescence in dilute solutions, they often suffer from aggregation-caused quenching (ACQ) in the solid state or at high concentrations. This means their fluorescence intensity decreases significantly. nih.govacs.org

However, molecules with a propeller-like arrangement of phenyl groups, such as in tetraphenylethylene, can exhibit the opposite phenomenon, known as aggregation-induced emission (AIE). rsc.org In the case of this compound, studies have investigated its emissive properties in both solution and aggregated states. nih.govacs.org Research has shown that the molecule has a planar pyranone core with the four phenyl rings adopting a propeller-like geometry. nih.govacs.org This structural feature is crucial in determining its solid-state luminescence.

One study found that this compound exhibits aggregation-caused quenching (ACQ) rather than AIE. nih.gov The fluorescence spectrum in a mixture of tetrahydrofuran (B95107) (THF) and water showed a decrease in emission upon aggregation. nih.gov The emission properties are highly dependent on the molecular environment. For instance, related tetraaryl-4H-pyran derivatives have shown solvatochromic and AIE effects, where the emission color and intensity change with solvent polarity and aggregation state. rsc.org

Table 3: Summary of Optical Properties for this compound

PropertyObservation
UV-Vis Absorption Strong absorption in the UV region due to π-π* transitions.
Fluorescence in Solution Exhibits fluorescence in dilute solutions.
Solid-State Emission Shows aggregation-caused quenching (ACQ), where fluorescence intensity decreases upon aggregation. nih.gov

The investigation of the optical properties of this compound and its derivatives is an active area of research, with potential applications in fields such as organic light-emitting diodes (OLEDs) and sensors. rsc.orgnih.govnih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to determine the electronic structure and ground-state properties of molecules. For 2,3,5,6-Tetraphenyl-4H-pyran-4-one, DFT calculations reveal a structure characterized by a planar pyranone core. acs.org Attached to this core are four phenyl rings that adopt a twisted conformation relative to the central ring system. acs.org

Theoretical studies have been conducted to rationalize the photophysical behavior of TPPO by comparing it with structurally similar molecules. acs.orgresearchgate.netnih.gov These calculations provide a foundational understanding of the molecule's geometry, which is crucial for interpreting its electronic and luminescent properties. researchgate.netnih.gov Ab initio studies on the parent molecule, 4H-pyran-4-one, suggest that the pyranone ring itself possesses low aromaticity. scite.ai

Table 1: Calculated Ground State Properties of this compound

Property Description Finding
Core Geometry The planarity of the central 4H-pyran-4-one ring system. The pyranone core is observed to be planar. acs.org
Phenyl Ring Orientation The dihedral angles of the four phenyl substituents relative to the core. The phenyl rings are twisted in either a butterfly or propeller-like geometry. acs.org

| Aromaticity | The degree of aromatic character in the pyranone ring. | Studies on the parent pyranone suggest low aromaticity in the core ring. scite.ai |

Time-Dependent Density Functional Theory (TDDFT) for Excited State Analysis

Time-Dependent Density Functional Theory (TDDFT) is a primary computational method for studying the excited states of molecules. mpg.deuci.eduarxiv.org It extends DFT to time-dependent phenomena, allowing for the calculation and analysis of electronic transitions, which are responsible for the absorption and emission of light. mpg.deuci.edu

For this compound, TDDFT calculations have been employed to analyze its excited states to understand its luminescence properties. acs.orgresearchgate.net These theoretical studies help to explain why TPPO, unlike the similar molecule 2,3,5,6-tetraphenylpyrazine (B1296028) (TPP), exhibits aggregation-caused quenching (ACQ), where its fluorescence is diminished in the aggregated or solid state. acs.orgresearchgate.net The analysis of excited states via TDDFT provides critical information on the nature of electronic transitions, such as whether they are localized or involve charge-transfer character. rsc.org While TDDFT is highly effective for low-lying valence excited states, its accuracy can be limited for certain types of states, like long-range charge-transfer and diffuse Rydberg states, unless specialized long-range corrected functionals are used. q-chem.comsemanticscholar.org

Conformational Preference and Energy Landscape Exploration

The photophysical properties of flexible molecules like this compound are heavily influenced by their accessible conformations. Computational studies have explored the conformational energy landscape of TPPO, focusing on the orientation of its four phenyl rings. acs.org

Two primary conformations are considered for the phenyl rings:

Butterfly Conformation: Where the phenyl rings on one side of the pyranone core have an opposite orientation to the rings on the other side. researchgate.net

Propeller Conformation: Where all phenyl rings are twisted in the same direction. researchgate.net

Calculations have shown that these two conformations are nearly isoenergetic, with the propeller form being slightly favored by a very small energy margin. researchgate.net The energy barrier for the rotation of the phenyl rings is calculated to be almost non-existent, indicating that the rings can rotate and interconvert between conformations rapidly in solution. researchgate.net This high degree of rotational freedom is a key factor in its photophysical behavior, particularly its tendency to deactivate excited states through non-radiative pathways. acs.org In the aggregated state, the butterfly conformation appears to be the preferred arrangement. acs.org

Table 2: Conformational Analysis of this compound

Conformation Relative Energy Key Feature
Propeller Slightly favored (isoenergetic with butterfly) All phenyl rings are twisted in the same direction. researchgate.net

| Butterfly | Nearly isoenergetic with propeller | Phenyl rings on opposite sides have opposing twists. Appears favored in aggregates. acs.orgresearchgate.net |

Electronic Structure and Luminescence Property Relationships

A central goal of theoretical studies on TPPO is to connect its electronic structure with its observed luminescence properties. Unlike many other tetraphenyl-substituted heterocycles that exhibit aggregation-induced emission (AIE), TPPO displays aggregation-caused quenching (ACQ). acs.orgnih.gov

Theoretical calculations provide a rationale for this behavior:

Rotational Freedom: In solution, the nearly free rotation of the phenyl rings provides an efficient non-radiative decay channel for the excited state, leading to low fluorescence. researchgate.net

Planar Core: The planarity of the pyranone core in TPPO is a distinguishing feature compared to AIE-active molecules like 2,3,5,6-tetraphenylpyrazine (TPP). acs.org This planarity can facilitate intermolecular interactions in the solid state that quench fluorescence.

Excited State Character: TDDFT calculations, including the analysis of Natural Transition Orbitals (NTOs), help to characterize the S1 (first excited singlet) and S2 (second excited singlet) states. researchgate.net The nature of these transitions dictates the molecule's ability to emit light. For TPPO, the calculations suggest that the propeller conformation, which is dominant in solution, does not allow for efficient radiative decay. researchgate.net

In essence, the combination of a planar core and high rotational freedom of the peripheral phenyl groups in TPPO leads to the quenching of luminescence upon aggregation, a phenomenon successfully explained by computational models. acs.orgresearchgate.net

Non-Covalent Interaction (NCI) Analysis in Pyranone Systems

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules, such as hydrogen bonds and van der Waals forces. nih.govjussieu.fr The method is based on the electron density (ρ) and its reduced density gradient (s). jussieu.frresearchgate.net Regions of low density and low reduced gradient are indicative of non-covalent interactions. jussieu.frresearchgate.net

While a specific NCI analysis for this compound is not detailed in the provided search results, the methodology is highly applicable to understanding its behavior in the solid state. For pyranone systems in a crystal lattice, NCI analysis could:

Identify specific intermolecular contacts, such as C-H···O or C-H···π interactions between adjacent molecules.

Visualize the spatial regions where these interactions occur, appearing as isosurfaces between molecular fragments.

Distinguish between stabilizing attractive forces (like hydrogen bonds) and destabilizing repulsive contacts. researchgate.net

This type of analysis would be invaluable for explaining the crystal packing of TPPO and understanding how intermolecular interactions contribute to the quenching of fluorescence in the solid state. The NCI method can be applied to electron densities derived from both theoretical calculations and experimental X-ray diffraction data.

Molecular Symmetry and Photophysical Properties of Pyran Derivatives

This deviation from planarity, a key structural feature, has significant consequences:

Intramolecular Charge Transfer (ICT): In pyran derivatives containing strong electron-donating groups, the twisted structure can facilitate ICT upon photoexcitation. This often results in solvatochromism, where the emission color changes with solvent polarity. rsc.org

Aggregation-Induced Emission (AIE): While TPPO exhibits ACQ, other tetraaryl-pyran derivatives can be designed to be AIE-active. The restriction of intramolecular rotations (RIR) in the aggregated state is the commonly accepted mechanism for AIE. By carefully selecting substituents, one can control the molecular packing and motions to either enhance or quench solid-state emission. rsc.org

Mechanochromism: The crystalline-to-amorphous phase transitions induced by mechanical force can alter the intermolecular interactions and molecular conformations, leading to a change in fluorescence color or intensity. This property is highly dependent on the molecule's ability to form stable crystalline structures and how those structures are perturbed. rsc.org

For this compound, its high symmetry and, more importantly, the rotational freedom of the phenyl rings are the dominant factors governing its photophysical behavior, leading to its characteristic ACQ properties. acs.orgresearchgate.net

Advanced Optical and Photophysical Properties of 2,3,5,6 Tetraphenyl 4h Pyran 4 One

Aggregation-Caused Quenching (ACQ) Phenomenon

2,3,5,6-Tetraphenyl-4H-pyran-4-one (also referred to as TPPO) is a classic example of a molecule that exhibits Aggregation-Caused Quenching (ACQ). acs.orgnih.gov The ACQ phenomenon is characterized by high luminescence in dilute solutions, which significantly diminishes or is entirely quenched when the molecules aggregate at high concentrations or in the solid state. walisongo.ac.id This quenching is typically attributed to the formation of non-radiative decay pathways, such as excimer formation or strong intermolecular π–π stacking interactions in the aggregated state, which provide efficient channels for the excited state energy to dissipate without emitting light. walisongo.ac.idresearchgate.net

In the case of this compound, studies have shown that while it is fluorescent in dilute solutions of solvents like tetrahydrofuran (B95107) (THF), its emission intensity decreases drastically as aggregates are formed. acs.orgnih.gov This behavior is contrary to what might be expected based on its structural similarity to well-known Aggregation-Induced Emission (AIE) luminogens. acs.org

Comparison with Aggregation-Induced Emission (AIE) Systems (e.g., Tetraphenylpyrazine)

The photophysical behavior of this compound is particularly intriguing when compared to Aggregation-Induced Emission (AIE) systems, such as its structural analogue 2,3,5,6-Tetraphenylpyrazine (B1296028) (TPP). acs.orgnih.gov TPP is a well-established AIEgen, meaning it is non-emissive in solution but becomes highly luminescent upon aggregation. acs.orgnih.govacs.org The AIE effect in TPP is primarily explained by the Restriction of Intramolecular Motion (RIM) mechanism. nih.gov In solution, the phenyl rings of TPP can rotate freely, providing a non-radiative pathway for the excited state to relax. In the aggregated state, these rotations are physically hindered, which blocks the non-radiative channels and forces the molecule to release its energy via fluorescence. nih.gov

Despite the structural similarities, this compound exhibits the opposite ACQ effect. acs.orgnih.gov Theoretical studies suggest that a satisfactory explanation based solely on the RIM mechanism is not possible for this compound. acs.orgnih.gov Instead, a proposed bimolecular quenching mechanism involving intermolecular, non-radiative internal conversion is thought to be responsible for the observed ACQ. acs.orgnih.gov This highlights that subtle changes in the core heteroatom (oxygen in the pyranone versus nitrogen in the pyrazine) and molecular electronics can lead to completely different aggregation behaviors, switching from AIE to ACQ. acs.org

Solvent Effects on Luminescence Behavior

The luminescence of pyran derivatives is often highly sensitive to the surrounding solvent environment. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states of the molecule by solvents of varying polarity. ijsrst.comrsc.org For this compound, fluorescence has been observed in pure tetrahydrofuran (THF). acs.orgnih.gov As a poor solvent like water is introduced into the THF solution, the compound begins to aggregate, leading to the quenching of its fluorescence, consistent with its ACQ behavior. acs.orgnih.gov

Studies on other, closely related, tetraaryl-4H-pyran derivatives provide further insight into potential solvent effects. For instance, derivatives containing strong electron-donating groups like triphenylamine (B166846) or carbazole (B46965) exhibit red-shifted solvatochromic activities as solvent polarity increases. rsc.org This shift is attributed to a more stabilized intramolecular charge transfer (ICT) excited state in polar solvents. rsc.org In contrast, a similar derivative without strong donors showed no fluorescence in common organic solvents. rsc.org This suggests that the electronic nature of the substituents on the pyranone core plays a crucial role in its solvatochromic and luminescent properties.

The table below summarizes the solvatochromic behavior observed in a representative tetraaryl-4H-pyran derivative (PR-TPA) containing an electron-donating triphenylamine group, illustrating the typical red-shift in emission with increasing solvent polarity. rsc.org

Table 1. Photophysical Data for a Representative Tetraaryl-4H-Pyran Derivative (PR-TPA) in Various Solvents rsc.org
SolventPolarity (ET(30) kcal/mol)Absorption λmax (nm)Emission λmax (nm)Stokes Shift (cm-1)
Toluene (B28343)33.93985286791
Chloroform39.14055627005
Ethyl Acetate38.13985727752
Dichloromethane41.14045757534
Acetonitrile46.03976128830

Solid-State Luminescence Characteristics

Consistent with its designation as an ACQ compound, this compound does not exhibit noticeable fluorescence in the solid state. acs.orgnih.gov The aggregation in the solid phase promotes non-radiative decay pathways, leading to the efficient quenching of light emission. This is a significant characteristic that distinguishes it from AIE-active materials, which are designed to be highly emissive in the solid state. acs.org

However, research on other tetraaryl-4H-pyran derivatives demonstrates that solid-state emission can be achieved through molecular engineering. For example, modifying the core structure with bulky, electron-donating groups can induce AIE and result in significant solid-state fluorescence. rsc.org In one such case, a derivative exhibited "turn-on" fluorescence enhancement upon grinding, a phenomenon known as mechanochromism, which was attributed to a transition from a crystalline to a more emissive amorphous state. rsc.org The enhanced emission in the amorphous solid was linked to the suppression of intramolecular motions and enhanced molecular conjugation, which reduced non-radiative energy loss. rsc.org This illustrates that while the parent this compound is non-emissive in the solid state, its core structure is a viable platform for developing solid-state emitters through targeted chemical modifications. rsc.orgfrontiersin.org

Influence of Molecular Structure on Luminescence

The optical properties of this compound are intrinsically linked to its molecular structure. X-ray crystallography and theoretical calculations have revealed that the compound possesses a planar pyranone core. acs.orgnih.gov The four peripheral phenyl rings are twisted out of this plane, adopting what is described as a butterfly or propeller geometry. acs.orgnih.gov In the aggregated state, the butterfly conformation is believed to be favored. nih.gov

The profound influence of molecular structure is further underscored by studies on modified tetraaryl-4H-pyrans. The introduction of different aromatic groups can fundamentally alter the luminescence behavior. rsc.org For instance, adding strong electron-donating groups can induce AIE properties, transforming a non-emissive core into a highly fluorescent one, particularly in the aggregated or solid state. rsc.org This demonstrates that the photophysical outcome—whether ACQ or AIE—is a delicate balance of molecular planarity, intramolecular motion, and intermolecular electronic interactions, all of which can be tuned through rational chemical design. rsc.orgresearchgate.net

Derivatization and Functionalization of 2,3,5,6 Tetraphenyl 4h Pyran 4 One for Targeted Research

Synthesis of Substituted Tetraphenylpyranone Derivatives

The substitution on the tetraphenylpyranone framework can be achieved at various positions, leading to a diverse array of derivatives. Electrophilic substitution reactions, for instance, have been employed to introduce functional groups onto the phenyl rings.

One common approach involves the bromination of the parent 2,4,4,6-tetraphenyl-4H-thiopyran, a hetero-analog of the pyranone. Reaction with bromine in carbon disulfide can yield the 3,5-dibromo derivative. researchgate.net Further reaction of this dibromo derivative with copper(I) cyanide can lead to the corresponding 3,5-dicyano-2,4,4,6-tetraphenyl-4H-thiopyran. researchgate.net Similarly, substitution on the 2- and 6-phenyl groups has been demonstrated. For example, the reaction of 2,6-bis(4-bromophenyl)-4,4-diphenyl-4H-thiopyran with copper(I) cyanide can produce a mixture of the major 2,6-bis(4-cyanophenyl) derivative and a minor asymmetrically disubstituted intermediate. researchgate.net

Another strategy for creating substituted derivatives involves the cyclization of appropriately substituted 1,5-diones. For instance, substituted 1,3,3,5-tetraarylpentane-1,5-diones can be cyclized to form functionalized 2,4,4,6-tetraphenyl-4H-thiopyrans. researchgate.net This method allows for the introduction of substituents at specific positions on the aryl rings prior to the formation of the heterocyclic ring.

The synthesis of aldoxime derivatives of 4H-pyran-4-ones has also been reported. This involves the reaction of di(aminoxymethyl) pyranones with aromatic aldehydes. mdpi.com For example, di(aminoxymethyl) pyranones can be synthesized from their corresponding di(bromomethyl) precursors. mdpi.com These di(aminoxymethyl) compounds can then be condensed with benzaldehydes to yield various isomeric aldoxime derivatives. mdpi.com

Table 1: Examples of Substituted Tetraphenylpyranone Analogs and Related Derivatives
Derivative TypeStarting MaterialReagentsProductReference
3,5-Dibromo-4H-thiopyran2,4,4,6-Tetraphenyl-4H-thiopyranBr2 in CS23,5-Dibromo-2,4,4,6-tetraphenyl-4H-thiopyran researchgate.net
3,5-Dicyano-4H-thiopyran3,5-Dibromo-2,4,4,6-tetraphenyl-4H-thiopyranCu(I)CN3,5-Dicyano-2,4,4,6-tetraphenyl-4H-thiopyran researchgate.net
2,6-Bis(4-cyanophenyl)-4H-thiopyran2,6-Bis(4-bromophenyl)-4,4-diphenyl-4H-thiopyranCu(I)CN2,6-Bis(4-cyanophenyl)-4,4-diphenyl-4H-thiopyran researchgate.net
Aldoxime DerivativeDi(aminoxymethyl) pyranonesAromatic Aldehydes(E,E)-Benzal[(2,6-diphenyl-3,5-4H-pyran-4-one-diyl)bis(methylene)]dioxime mdpi.com

Incorporation into Polymeric Materials

The functionalization of 2,3,5,6-tetraphenyl-4H-pyran-4-one and its analogs opens avenues for their incorporation into polymeric structures. This can impart unique photophysical or material properties to the resulting polymers. While direct polymerization of this compound itself is not extensively documented, the principles of polymer chemistry can be applied to its derivatives.

For instance, functionalized pyranones can be designed to act as monomers in polymerization reactions. Derivatives bearing reactive groups such as vinyl, acrylate, or epoxide functionalities could be synthesized and subsequently polymerized. The bulky tetraphenylpyranone core would likely influence the polymer's morphology, rigidity, and thermal stability.

A related example is the synthesis of a condensation polymer from an EDTA-diaminodibenzo-18-crown-6 derivative. This demonstrates the feasibility of incorporating complex heterocyclic structures into polymer chains. iaea.org

Crown Ether and Podand Derivatives of 4H-Pyran-4-ones

Crown ethers are cyclic polyethers known for their ability to selectively bind cations. wikipedia.orgyoutube.com The incorporation of a 4H-pyran-4-one moiety into a crown ether or a similar open-chain structure, known as a podand, can create ligands with novel binding properties.

Research has shown the synthesis of new podand derivatives of 4H-pyran-4-ones containing sulfur atoms. asianpubs.orgasianpubs.org These are typically synthesized through the nucleophilic reaction of a bis(bromomethyl)pyrone derivative with a sulfur-containing nucleophile. asianpubs.orgasianpubs.org For example, 2,6-bis(bromomethyl)-3,5-diphenyl-4H-pyran-4-one can react with compounds like 8-mercaptoquinoline, mercaptoethanol, and 2-mercaptobenzothiazole (B37678) to form new sulfur-containing podands. asianpubs.orgasianpubs.org

Another approach involves the synthesis of podand derivatives through an imination reaction. For instance, 2,6-dicarboxaldehyde-3,5-diphenyl-4H-pyran-4-one can react with 2-aminophenol (B121084) to yield a podand with a high yield. researchgate.net These podands are being investigated for their potential in applications such as the removal of heavy metals. researchgate.net

The synthesis of an E-4-styrylpyridine derivative featuring an 18-crown-6 (B118740) substituent has been reported, highlighting the possibility of linking pyranone-like structures to crown ethers. nih.gov Such molecules are of interest for their potential as ditopic ligands capable of binding multiple species. nih.gov

Table 2: Synthesis of Podand Derivatives of 4H-Pyran-4-ones
Starting Pyrone DerivativeReactantResulting Podand TypeReference
2,6-bis(bromomethyl)-3,5-diphenyl-4H-pyran-4-one8-MercaptoquinolineSulfur-possessing podand asianpubs.orgasianpubs.org
2,6-bis(bromomethyl)-3,5-diphenyl-4H-pyran-4-oneMercaptoethanolSulfur-possessing podand asianpubs.orgasianpubs.org
2,6-bis(bromomethyl)-3,5-diphenyl-4H-pyran-4-one2-MercaptobenzothiazoleSulfur-possessing podand asianpubs.orgasianpubs.org
2,6-dicarboxaldehyde-3,5-diphenyl-4H-pyran-4-one2-AminophenolImination-derived podand researchgate.net

Conjugated 4-Pyrone Derivatives as Building Blocks

Conjugated 4-pyrone derivatives are valuable building blocks in the synthesis of advanced materials, particularly those with interesting photophysical properties. mdpi.comnih.govnih.gov The extended π-system in these molecules can lead to applications as fluorophores and in the design of merocyanine (B1260669) dyes. mdpi.comnih.govnih.gov

A common strategy to create conjugated pyrones is the enamination of 2-methyl-4-pyrones using reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). mdpi.comnih.govnih.gov This reaction introduces a reactive 2-(dimethylamino)vinyl group, which can then undergo further transformations. mdpi.comnih.govnih.gov These transformations can include 1,6-conjugate addition/elimination or 1,3-dipolar cycloaddition/elimination, allowing for the introduction of various substituents and the extension of the conjugated system. mdpi.comnih.gov

For example, 2-(2-(dimethylamino)vinyl)-4-pyrones can react with nucleophiles and 1,3-dipoles, leading to the formation of push-pull systems and isoxazolyl-substituted 4-pyrones. mdpi.comnih.gov These reactions are often chemoselective, proceeding without the opening of the pyrone ring. mdpi.comnih.gov The resulting conjugated structures have shown promising photophysical properties, such as large Stokes shifts and good quantum yields. mdpi.comnih.gov

Furthermore, 2,6-dicyano-4-pyrone has been developed as a building block for the synthesis of 2,6-bis(hetaryl)pyridines. nih.gov The cyano groups can undergo selective transformations with nucleophiles like hydroxylamine (B1172632) and through [3+2]-cycloaddition reactions, leading to pyrone-bearing heterocyclic triads. nih.gov Subsequent reaction with ammonia (B1221849) can convert the pyrone ring into a pyridine (B92270) ring. nih.gov

Table 3: Functionalization of 4-Pyrone Derivatives
Pyrone Building BlockReaction TypeResulting StructurePotential ApplicationReference
2-Methyl-4-pyronesEnamination with DMF-DMA2-(2-(Dimethylamino)vinyl)-4-pyronesSynthesis of conjugated fluorophores mdpi.comnih.govnih.gov
2-(2-(Dimethylamino)vinyl)-4-pyrones1,6-Conjugate addition/eliminationConjugated push-pull 4-pyronesMerocyanine dyes mdpi.comnih.gov
2-(2-(Dimethylamino)vinyl)-4-pyrones1,3-Dipolar cycloaddition/eliminationIsoxazolyl-substituted 4-pyronesNovel fluorophores mdpi.comnih.gov
2,6-Dicyano-4-pyroneCycloaddition and reaction with ammonia2,6-Bis(hetaryl)pyridinesMultidentate ligands for metal complexes nih.gov

Potential Advanced Material Applications and Future Directions

Optoelectronic Materials Development

The development of novel organic materials for optoelectronic applications is a rapidly advancing field, and 2,3,5,6-tetraphenyl-4H-pyran-4-one (TPPO) and its derivatives are promising candidates. acs.orgresearchgate.netnih.govmetu.edu.trmetu.edu.tr The core structure of TPPO, featuring a planar pyranone ring with four peripheral phenyl groups, provides a versatile platform for tuning electronic and optical properties. acs.orgmetu.edu.tr

Molecules with aggregation-induced emission (AIE) properties are particularly sought after for applications in imaging, sensing, and optoelectronics. acs.orgresearchgate.netnih.govmetu.edu.trmetu.edu.tr While some tetraphenyl derivatives, like 2,3,5,6-tetraphenylpyrazine (B1296028) (TPP), are well-known AIEgens, initial studies on TPPO revealed that it exhibits aggregation-caused quenching (ACQ), where its luminescence decreases upon aggregation. acs.orgresearchgate.netmetu.edu.tr This has spurred further research into understanding the structure-property relationships to overcome this limitation and unlock its full potential.

Theoretical calculations have been employed to understand the molecular structure of TPPO and its influence on luminescence. researchgate.netmetu.edu.tr These studies aim to guide the design of new materials with enhanced AIE properties or to modify existing ones to suppress ACQ. researchgate.netmetu.edu.tr For instance, the introduction of different aromatic groups into the parent structure can regulate the crystallization abilities and, consequently, the mechanochromic and luminescent behaviors of the resulting molecules. rsc.org

Derivatives of the related compound, tetraphenyldipyranylidene (DPPh), have been investigated for their potential in organic field-effect transistors (OFETs). researchgate.net By attaching electron-withdrawing atoms like fluorine, chlorine, and bromine to the peripheral phenyl groups, researchers have studied the impact on electronic and optical properties, charge transport, and charge carrier mobility. researchgate.net These modifications have shown promise in creating ambipolar or n-type semiconductors, highlighting the tunability of these pyran-based structures for electronic applications. researchgate.net

Sensing Applications

The unique photophysical properties of 4H-pyran derivatives make them attractive for the development of chemical sensors. researchgate.netnih.govmetu.edu.trmetu.edu.tr Their fluorescence can be modulated by the surrounding environment, a characteristic that can be harnessed for detecting specific analytes or changes in physical parameters.

For example, a derivative, 2-{2-[4-(dimethylamino)phenyl]-6-methyl-4H-pyran-4-ylidene}malononitrile (DPM), has been designed as a colorimetric and fluorescent chemosensor for low pH values. nih.gov This sensor exhibits a pH-dependent ratiometric absorption, changing color from yellow to colorless in acidic conditions, and its fluorescence intensity increases with rising pH. nih.gov This behavior is attributed to intramolecular charge transfer (ICT), a process that is sensitive to the protonation state of the molecule. nih.gov

The principle of aggregation-induced emission (AIE) is also highly relevant for sensing applications. researchgate.netnih.govmetu.edu.trmetu.edu.tr Molecules that are non-emissive in solution but become highly fluorescent upon aggregation can be used to detect substances that induce this aggregation. While this compound itself shows ACQ, the insights gained from studying it are valuable for designing new AIE-active pyran derivatives for sensing. acs.orgresearchgate.netmetu.edu.trmetu.edu.tr

Imaging Applications

The development of fluorescent probes for biological and materials imaging is another area where 4H-pyran derivatives show significant promise. researchgate.netnih.govmetu.edu.trmetu.edu.tr The ability to design molecules that emit light in specific regions of the electromagnetic spectrum, particularly in the near-infrared (NIR) for deep tissue imaging, is a key advantage.

V-shaped chromophores based on a 4H-pyranylidene moiety have been synthesized and shown to exhibit near-infrared fluorescence, large Stokes shifts, and good photostability. csic.es These properties are highly desirable for biological imaging applications, as they minimize background interference and allow for clearer visualization. Furthermore, the enhanced emission of these chromophores in tetrahydrofuran (B95107)/water mixtures suggests their potential for imaging in aqueous environments. csic.es

The phenomenon of aggregation-induced emission is again crucial for imaging. researchgate.netnih.govmetu.edu.trmetu.edu.tr AIE-active molecules can be designed to selectively aggregate in specific cellular compartments or in the presence of particular biomolecules, thereby "turning on" their fluorescence and allowing for targeted imaging. The ongoing research into understanding and controlling the aggregation behavior of tetraphenyl-pyranone systems is therefore directly applicable to the development of next-generation imaging agents. acs.orgresearchgate.netmetu.edu.trmetu.edu.tr

Design of Novel Luminescent Materials

The design of novel luminescent materials with tailored properties is a central theme in the study of this compound and its analogues. researchgate.netnih.govmetu.edu.trmetu.edu.tr By systematically modifying the molecular structure, researchers can fine-tune the emission color, quantum yield, and response to external stimuli.

One strategy involves the synthesis of 2,3,4,6-tetraaryl-4H-pyran derivatives with different aromatic groups at the 6-position. rsc.org The introduction of electron-donating groups like triphenylamine (B166846) and 9-phenyl-9H-carbazole can lead to red-shifted solvatochromic activity due to intramolecular charge transfer (ICT). rsc.org This allows for the creation of materials whose emission color can be controlled by the polarity of their environment.

Furthermore, the photophysical properties of conjugated 4-pyrone derivatives can be explored to design new fluorophores. mdpi.com For instance, enamino-substituted 4-pyrones have been found to exhibit solvatochromism with a significant increase in fluorescence intensity in alcoholic solvents. mdpi.com These materials can have large Stokes shifts and good quantum yields, making them valuable for various luminescence-based technologies. mdpi.com

The table below summarizes the photophysical properties of some 4H-pyran derivatives, illustrating the impact of structural modifications on their luminescent behavior.

CompoundSolventAbsorption Max (nm)Emission Max (nm)Key Feature
PR-TPA Dichloromethane--Red-shifted solvatochromic activity
PR-Cz Dichloromethane--Red-shifted solvatochromic activity
Compound 1 Dichloromethane570~800Near-infrared emission
Compound 2 Dichloromethane641~800Near-infrared emission
Compound 4a VariousVariesVariesSolvatochromism, increased fluorescence in alcohols

Strategies to Overcome Aggregation-Caused Quenching

A significant challenge in the development of solid-state luminescent materials is aggregation-caused quenching (ACQ), where the fluorescence intensity of a molecule decreases in the aggregated or solid state. acs.orgresearchgate.netmetu.edu.trresearchgate.netrsc.orgresearchgate.net This phenomenon is a major obstacle for applications that require high emission efficiency in the solid form, such as in organic light-emitting diodes (OLEDs).

Studies on this compound (TPPO) have shown that it exhibits ACQ, in contrast to its structurally similar analogue, 2,3,5,6-tetraphenylpyrazine (TPP), which is known for its aggregation-induced emission (AIE) properties. acs.orgresearchgate.netmetu.edu.tr Understanding the reasons for this difference is key to designing strategies to overcome ACQ in TPPO-based materials.

Theoretical calculations and experimental studies suggest that the planar core of TPPO and the "butterfly" or "propeller" geometry of its phenyl rings in the aggregated state play a role in its ACQ behavior. acs.orgmetu.edu.tr The goal is to modify the molecular structure to inhibit the non-radiative decay pathways that are activated upon aggregation.

One promising strategy is the introduction of bulky or twisted substituents to the TPPO core. This can disrupt the close packing of molecules in the solid state, thereby reducing intermolecular interactions that lead to quenching. The design of molecules with highly twisted conformations has been shown to be an effective approach to achieve AIE. rsc.org

Another approach involves understanding and controlling the mechanism of restriction of intramolecular rotation (RIR). rsc.orgresearchgate.net In AIE-active molecules, the restriction of the rotation of phenyl rings in the aggregated state blocks non-radiative decay channels and promotes light emission. By designing TPPO derivatives where this RIR mechanism is favored, it may be possible to switch their behavior from ACQ to AIE.

The table below outlines some strategies and their underlying principles for overcoming ACQ.

StrategyPrinciple
Introduction of Bulky Substituents Steric hindrance prevents close packing and reduces intermolecular quenching.
Inducing Molecular Twisting Non-planar conformations disrupt π-π stacking and favor radiative decay.
Promoting Restriction of Intramolecular Rotation (RIR) Blocking non-radiative decay pathways by hindering the rotation of molecular components in the aggregated state.
Modifying Intermolecular Interactions Controlling the packing mode in the solid state to favor emissive aggregates.

By exploring these strategies, researchers aim to unlock the full luminescent potential of this compound and its derivatives for a wide array of advanced material applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3,5,6-Tetraphenyl-4H-pyran-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted acetophenones with aldehydes under acid catalysis (e.g., HCl or p-TsOH). Solvent choice (e.g., ethanol vs. toluene) and temperature (80–120°C) critically affect reaction efficiency. For example, toluene under reflux yields ~65% product due to improved solubility of aromatic precursors . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Comparative studies with related pyranones (e.g., sulfur-containing analogs like Tetrahydro-4H-thiopyran-4-one) suggest that electron-withdrawing substituents on phenyl groups may require harsher conditions .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The pyran ring protons appear as a singlet at δ 6.2–6.5 ppm, while phenyl groups show multiplets at δ 7.2–7.8 ppm. The absence of hydroxyl or carbonyl proton signals confirms ring closure.
  • ¹³C NMR : The carbonyl carbon (C4) resonates at ~180 ppm, distinct from open-chain ketones (~200 ppm).
  • IR : A strong absorption band at ~1640 cm⁻¹ corresponds to the conjugated pyranone carbonyl . Cross-validate with X-ray crystallography for absolute configuration, especially if stereoisomers are suspected .

Advanced Research Questions

Q. How do steric and electronic effects of phenyl substituents influence the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer : The tetraphenyl substitution creates steric hindrance, reducing dienophile accessibility. Computational studies (DFT) reveal that electron-donating groups on phenyl rings lower the LUMO energy of the pyranone, enhancing reactivity with electron-rich dienes. For example, replacing para-phenyl groups with methoxy substituents increases reaction rates by 30% in model systems . Experimental validation via kinetic assays (e.g., UV-Vis monitoring of cycloaddition with 1,3-butadiene derivatives) is advised.

Q. What strategies resolve contradictions in biological activity data for pyranone derivatives, such as conflicting cytotoxicity results?

  • Methodological Answer :

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. HeLa) and exposure times. For instance, 48-hour IC₅₀ values may differ significantly from 72-hour assays due to metabolic adaptation.
  • Structural Analogues : Compare with 3,5-Dihydroxy-2-methyl-4H-pyran-4-one, which shows consistent antioxidative activity in vitro, to identify substituent-specific effects .
  • Meta-Analysis : Apply multivariate regression to published datasets, controlling for variables like solvent (DMSO vs. ethanol) and concentration gradients .

Q. How can computational modeling (MD/DFT) predict the binding affinity of this compound to biological targets like kinases?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., CDK2). The phenyl groups may occupy hydrophobic pockets, while the pyranone carbonyl forms hydrogen bonds with catalytic lysine residues.
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy contributions, revealing that para-phenyl substitutions enhance van der Waals interactions by ~5 kcal/mol . Validate with SPR (surface plasmon resonance) to correlate computed ΔG with experimental Kd.

Methodological Challenges & Solutions

Q. Why do XRD and NMR data sometimes conflict in determining the conformation of this compound?

  • Methodological Answer : XRD captures the solid-state conformation, while NMR reflects solution dynamics. For example, phenyl ring torsional angles may differ by 10–15° between states. Hybrid approaches include:

  • Variable-Temperature NMR : Detect conformational flexibility (e.g., coalescence of proton signals at elevated temperatures).
  • DFT Optimization : Compare gas-phase and solvent-phase models to identify dominant conformers .

Q. What advanced functionalization methods enable site-specific modification of the pyranone core for pharmacological studies?

  • Methodological Answer :

  • C4 Carbonyl Activation : React with Grignard reagents to form tertiary alcohols, followed by dehydration to introduce alkenes.
  • Electrophilic Aromatic Substitution : Nitration at phenyl para-positions (HNO₃/H₂SO₄) introduces nitro groups for subsequent reduction to amines.
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids diversify phenyl substituents. Monitor regioselectivity via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,5,6-Tetraphenyl-4H-pyran-4-one
Reactant of Route 2
Reactant of Route 2
2,3,5,6-Tetraphenyl-4H-pyran-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.